![molecular formula C10H16O3 B2980014 5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid CAS No. 1406908-37-9](/img/structure/B2980014.png)
5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid
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Overview
Description
5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol . This compound is characterized by its unique spiro structure, which includes a six-membered oxaspiro ring fused to an octane backbone. It is primarily used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid can be compared with similar compounds such as:
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound has a similar spiro structure but differs in its functional groups and reactivity.
6-Oxaspiro[2.5]octane-1-carboxylic acid: Another related compound with a similar backbone but different substituents, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties that make it suitable for diverse applications in research and industry.
Biological Activity
5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol. This compound is notable for its unique spiro structure, which contributes to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. The compound may modulate enzyme activities or receptor functions through binding interactions, although detailed mechanisms remain under investigation. Initial studies suggest that it may influence metabolic pathways relevant to drug metabolism and efficacy.
Research Findings
Recent research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound demonstrates inhibitory effects against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Properties : In vitro assays indicate that the compound may reduce inflammatory markers, indicating its potential role in treating inflammatory conditions.
- Neuroprotective Effects : Research has suggested that this compound may have neuroprotective properties, potentially aiding in the prevention of neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.
- Neuroprotection Study : In a neuroblastoma cell line exposed to oxidative stress, treatment with the compound led to increased cell viability and decreased markers of apoptosis, suggesting protective effects on neuronal cells.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
6-Oxaspiro[2.5]octane-1-carboxylic acid | Similar spiro structure | Moderate antimicrobial activity |
4-Methyltetrahydro-2H-pyran-4-carboxylic acid | Different functional groups | Anti-inflammatory properties |
2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid | Varying reactivity | Neuroprotective effects |
This table illustrates the diversity in biological activities among structurally related compounds, highlighting the unique potential of this compound.
Properties
IUPAC Name |
5,5-dimethyl-6-oxaspiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)6-10(3-4-13-9)5-7(10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXDJATULWHIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCO1)CC2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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